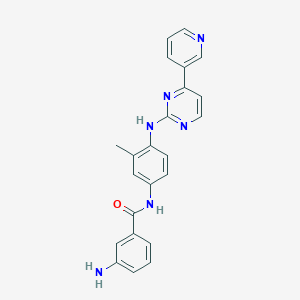![molecular formula C6Cl2N2O3 B3027981 2,3-Dichlorofuro[3,4-b]pyrazine-5,7-dione CAS No. 144692-85-3](/img/structure/B3027981.png)
2,3-Dichlorofuro[3,4-b]pyrazine-5,7-dione
Overview
Description
2,3-Dichlorofuro[3,4-b]pyrazine-5,7-dione is an organic compound with the molecular formula C6Cl2N2O3. It appears as a white to pale yellow crystalline solid and is soluble in certain organic solvents such as ethanol, dimethylformamide, and dichloromethane .
Preparation Methods
The synthesis of 2,3-Dichlorofuro[3,4-b]pyrazine-5,7-dione can be achieved through a two-step reaction process . Initially, 2,3-dichlorofuran reacts with bromoacetyl bromide under basic conditions to form 2,3-dibromofuran. Subsequently, 2,3-dibromofuran undergoes a reaction with diketene in the presence of sodium hydroxide to yield this compound .
Chemical Reactions Analysis
2,3-Dichlorofuro[3,4-b]pyrazine-5,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other substituents.
Common Reagents and Conditions: Reagents such as sodium hydroxide, bromoacetyl bromide, and diketene are commonly used in its reactions.
Major Products: The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
2,3-Dichlorofuro[3,4-b]pyrazine-5,7-dione has several applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds and as an intermediate in chemical reactions.
Biology: It can be used in biological studies to understand its effects on different biological systems.
Medicine: Research is ongoing to explore its potential medicinal properties and applications.
Industry: It is utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dichlorofuro[3,4-b]pyrazine-5,7-dione involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is known to interact with various enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
2,3-Dichlorofuro[3,4-b]pyrazine-5,7-dione can be compared with other similar compounds such as:
2,3-Dichloropyrazine: Similar in structure but lacks the furo ring.
2,3-Dichlorofuran: Similar in structure but lacks the pyrazine ring.
2,3-Dichloropyrazine-5,7-dione: Similar but without the furo ring.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and physical properties .
Properties
IUPAC Name |
2,3-dichlorofuro[3,4-b]pyrazine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl2N2O3/c7-3-4(8)10-2-1(9-3)5(11)13-6(2)12 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZDZLPHWGVCCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=O)OC1=O)N=C(C(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30772107 | |
| Record name | 2,3-Dichlorofuro[3,4-b]pyrazine-5,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30772107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144692-85-3 | |
| Record name | 2,3-Dichlorofuro[3,4-b]pyrazine-5,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30772107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


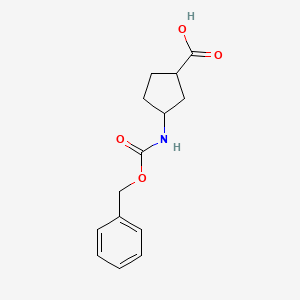
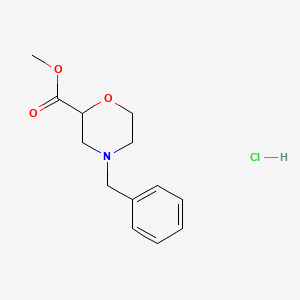
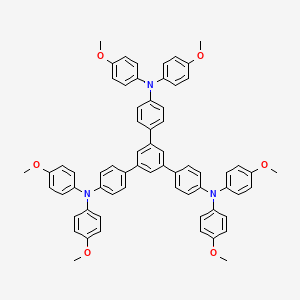
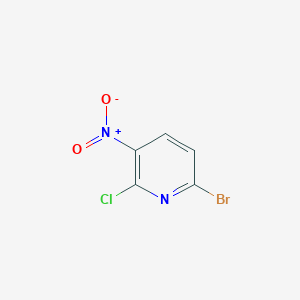
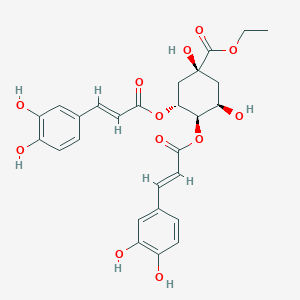

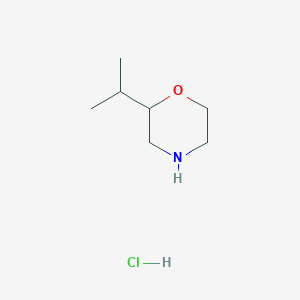
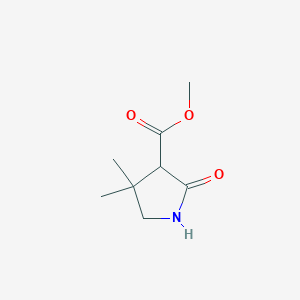
![5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrochloride](/img/structure/B3027914.png)
![tert-Butyl 7-formyl-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B3027915.png)

![3-Bromo-2-methyl-N-(3-(methylsulfonyl)benzyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B3027917.png)
